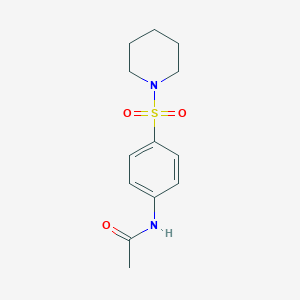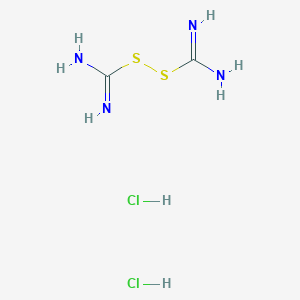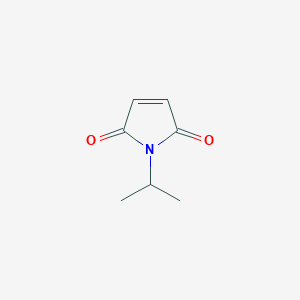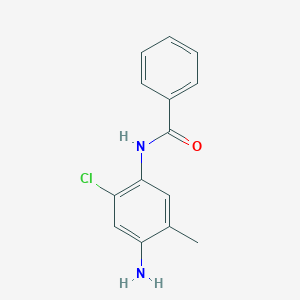
5-Methyl-1,3-oxazolidin-2-one
Overview
Description
5-Methyl-1,3-oxazolidin-2-one: A Detailed Overview
Introduction this compound is a compound with significant importance in synthetic organic chemistry. Its molecular structure and properties make it a versatile precursor in various chemical reactions and syntheses.
Synthesis Analysis
- Electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 offers an efficient and environmentally friendly method. This process avoids harmful chemicals and catalysts, achieving good to excellent yields (Feroci et al., 2005).
- Another approach involves using 1,3-oxazolidin-5-ones and 1,3-oxazinan-6-ones as precursors for N-methyl α- and β-amino acids synthesis (Hughes & Sleebs, 2008).
- Synthesis methods also include the use of enantiomerically pure aziridines to produce functionalized oxazolidin-2-ones (Sim et al., 2003).
Molecular Structure Analysis
- Studies have demonstrated the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, showing the ability of these molecules to fold into ordered structures (Lucarini & Tomasini, 2001).
- Spectral behavior studies of 5-methyl-3-phenyl-1,3-oxazolidin-2-ones highlight their existence in trans and cis forms, indicating the dynamic nature of their molecular structure (Nishiyama et al., 1986).
Chemical Reactions and Properties
- Reactions of 5-methylene-1,3-dioxolan-2-ones with amines result in the formation of 2-oxazolidinones, a process dependent on the basicity of the amines (Chernysheva et al., 1999).
- A novel synthesis method for 5-functionalized oxazolidin-2-ones from propargylic tert-butylcarbamates, catalyzed by gold(I), demonstrates the compound's reactivity and potential in creating diverse structures (Buzas & Gagosz, 2006).
Physical Properties Analysis
- The physical properties, such as solubility and stability of this compound, are influenced by its molecular structure and the synthesis method used. However, specific studies focusing on its comprehensive physical properties analysis are not available in the current literature.
Chemical Properties Analysis
- The chemical properties of this compound, such as its reactivity with different chemical groups, stereoelectronic effects, and its role as a precursor in various syntheses, have been explored in several studies. These studies highlight its versatility and importance in organic synthesis.
Scientific Research Applications
Novel Desaturase Inhibitors : The compound 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-one was found to be a potent Δ-5 desaturase (D5D) inhibitor, showing potential for treating atherosclerosis and other related diseases (Fujimoto et al., 2017).
Precursors for N-alkyl-β-Amino Acids : Studies show that 1,3-Oxazolidin-5-ones, a class to which 5-Methyl-1,3-oxazolidin-2-one belongs, are useful precursors for synthesizing N-alkyl-β-amino acids (Hughes & Sleebs, 2008).
Electrochemical Synthesis : 5-Methylene-1,3-oxazolidin-2-ones, a derivative, can be efficiently synthesized electrochemically from acetylenic amines and carbon dioxide, showcasing a method avoiding toxic chemicals (Feroci et al., 2005).
Synthetic Organic Chemistry Applications : The oxazolidin-2-one ring, including this compound, is a popular heterocycle in synthetic organic chemistry, used in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system (Zappia et al., 2007).
Antibacterial Agents : Oxazolidinones, such as this compound derivatives, are identified as a new class of antibacterial agents with reduced activity against monoamine oxidase A, enhancing safety profiles (Reck et al., 2005).
Enzymatic Synthesis : Enzymatic synthesis of oxazolidin-2-one was demonstrated using 2-aminoalochol and dimethyl carbonate, with 3-ethyl-1,3-oxazolidin-2-one as a model reaction. This approach is notable for its green chemistry perspective (Yadav & Pawar, 2014).
Antibacterial Activities of Oxazolidinone Analogs : Studies on oxazolidinones, including this compound derivatives, demonstrate their antibacterial activities against various clinically important human pathogens (Zurenko et al., 1996).
Agricultural Fungicide Development : The discovery and optimization of oxazolidinone fungicides, including derivatives of this compound, led to the commercialization of new agricultural fungicides like Famoxadone (Sternberg et al., 2001).
Antithrombotic Agent Development : Oxazolidinone derivatives were identified as a new class of potent factor Xa inhibitors, leading to the development of novel antithrombotic agents (Roehrig et al., 2005).
Anticancer Potential : Certain 5-(Carbamoylmethylene)-oxazolidin-2-ones exhibit antiproliferative activity on cancer cell lines, showing potential for cancer therapy (Armentano et al., 2020).
Mechanism of Action
Target of Action
5-Methyl-1,3-oxazolidin-2-one, like other oxazolidin-2-ones, primarily targets bacterial protein synthesis . The compound binds to the bacterial ribosome, specifically at the peptidyl transferase center . This center is crucial for the formation of peptide bonds during protein synthesis .
Mode of Action
The compound’s interaction with its target leads to the inhibition of protein synthesis . By binding to the peptidyl transferase center, it prevents the formation of a functional 70S-initiation complex, which is essential for the initiation of protein synthesis . This disruption in protein synthesis affects the survival and growth of the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . The compound’s action leads to the disruption of this pathway, preventing the formation of new proteins and thereby inhibiting bacterial growth .
Pharmacokinetics
Other oxazolidin-2-ones, such as linezolid, are known for their excellent oral bioavailability . They are also known to distribute well throughout the body, reaching various tissues and body fluids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from growing and multiplying . This makes it effective against various types of bacteria, including those that are resistant to other antibiotics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or substances in the environment can affect the compound’s stability and efficacy . Additionally, the pH and temperature of the environment can also impact the compound’s action .
Future Directions
The synthesis and study of oxazolidin-2-ones, including 5-Methyl-1,3-oxazolidin-2-one, continue to be an active area of research due to their potential applications in medicine and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .
properties
IUPAC Name |
5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRXQSHUXIJOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030688 | |
| Record name | 5-Methyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072-70-4 | |
| Record name | 5-Methyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1072-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1072-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-oxazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)






![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)



